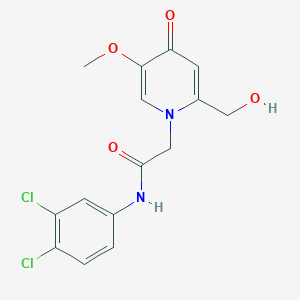
N-(3,4-dichlorophenyl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C15H14Cl2N2O4 and its molecular weight is 357.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,4-dichlorophenyl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a compound with potential pharmaceutical applications. Its unique structure suggests various biological activities, particularly in the realms of anti-cancer and anti-inflammatory properties. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure
The compound's chemical structure can be represented as follows:
1. Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of this compound. The compound has been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo.
Case Study:
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in an IC50 value of 25.72 ± 3.95 μM, indicating significant cytotoxicity. Flow cytometry analyses demonstrated that the compound accelerates apoptosis in a dose-dependent manner .
Table 1: Anti-Cancer Activity Results
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25.72 ± 3.95 | Induces apoptosis |
| U87 | 45.2 ± 13.0 | Cytotoxic effects |
2. Anti-Inflammatory Properties
The compound also exhibits notable anti-inflammatory properties. It has been tested for its ability to inhibit inflammatory cytokine production.
Research Findings:
In vitro studies showed that this compound significantly reduced levels of TNF-alpha and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent .
3. Neuroprotective Effects
Emerging research indicates that this compound may have neuroprotective effects, particularly in models of neurodegeneration.
Study Insights:
In a model of oxidative stress-induced neurotoxicity, the compound demonstrated protective effects by reducing neuronal cell death and oxidative stress markers .
Table 2: Neuroprotective Effects
| Model | Observed Effect | Concentration (μM) |
|---|---|---|
| Oxidative Stress Model | Reduced cell death | 10 |
| Neuronal Cell Cultures | Decreased oxidative stress | 5 |
The biological activity of this compound is believed to involve multiple pathways:
- Apoptosis Induction: The compound activates caspase pathways leading to programmed cell death.
- Cytokine Modulation: It inhibits the signaling pathways involved in inflammation.
- Oxidative Stress Reduction: The compound scavenges free radicals and enhances antioxidant defenses.
属性
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O4/c1-23-14-6-19(10(8-20)5-13(14)21)7-15(22)18-9-2-3-11(16)12(17)4-9/h2-6,20H,7-8H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYYDWKLBAYMTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CO)CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














